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Compound of Interest

Compound Name: Z-GLY-MET-OH

CAS No.: 3561-48-6

Cat. No.: B1329727

Get Quote

Executive Summary
In protease characterization, Z-Gly-Met-OH serves as a critical "crossover" substrate. Unlike

standard chromogenic substrates (e.g., Z-Gly-Met-pNA) designed for rapid spectrophotometric

assays, the free acid form (Z-Gly-Met-OH) probes the fundamental difference between Serine

Carboxypeptidases (which require a free C-terminus) and Metallo-Endopeptidases (which

recognize internal hydrophobic residues).

This guide analyzes the cleavage of Z-Gly-Met-OH by Carboxypeptidase Y (CPY) and

Thermolysin, demonstrating how a single substrate can yield identical products via distinct

catalytic mechanisms.

Substrate Chemistry & Specificity Profile
Z-Gly-Met-OH consists of:

Z (Carbobenzoxy): An N-terminal blocking group that mimics a phenylalanine residue at the

P2 position, preventing aminopeptidase action.
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Gly (Glycine): A small, uncharged residue at the P1 position.

Met (Methionine): A hydrophobic residue at the P1' position with a free C-terminal carboxyl

group.

The Cleavage Paradox
Both enzyme classes cleave the same Gly-Met peptide bond, but for different structural

reasons:

Carboxypeptidase Y (Exopeptidase): Recognizes the free C-terminal carboxylate of

Methionine.

Thermolysin (Endopeptidase): Recognizes the bulky, hydrophobic Methionine side chain at

the S1' subsite.

Figure 1: Substrate Architecture and Cleavage Logic
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Caption: Dual recognition pathways for Z-Gly-Met-OH cleavage yielding identical products.

Mechanistic Comparison
Class A: Serine Carboxypeptidase (Target: CPY)
Carboxypeptidase Y (EC 3.4.16.5) is a serine protease with a catalytic triad (Ser-His-Asp).

Unlike pancreatic Carboxypeptidase A (a metalloprotease), CPY forms a covalent acyl-enzyme
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intermediate.

Mechanism: The active site Serine attacks the carbonyl carbon of the Gly-Met bond. The free

C-terminal carboxyl group of Met is essential for binding orientation.

Outcome: Release of free Methionine and formation of Z-Gly-Enzyme, followed by

hydrolysis.

Class B: Metallo-Endopeptidase (Target: Thermolysin)
Thermolysin (EC 3.4.24.27) is a zinc-dependent endopeptidase. It does not form a covalent

intermediate.

Mechanism: A Zinc ion (Zn²⁺) coordinates the carbonyl oxygen of the scissile bond (Gly-

Met), polarizing it for attack by a water molecule activated by a Glutamate residue (Glu143).

Specificity: Thermolysin requires a hydrophobic residue (Leu, Phe, Met) at the P1' position.

The presence of the free C-terminus in Z-Gly-Met-OH is irrelevant to the catalytic

mechanism but does not hinder binding.

Class C: Serine Endopeptidase (Negative Control:
Chymotrypsin)
Chymotrypsin prefers aromatic residues (Phe, Tyr, Trp) at the P1 position.

Analysis: In Z-Gly-Met-OH, the P1 residue is Glycine. Glycine is too small to stabilize the

transition state in the Chymotrypsin S1 pocket. Consequently, cleavage is negligible

compared to CPY or Thermolysin.

Experimental Protocols
Since Z-Gly-Met-OH is not chromogenic (it does not release a colored p-nitroaniline group),

cleavage must be monitored by detecting the release of the free amino group on Methionine.

Method A: Ninhydrin Assay (Endpoint)
This method quantifies the release of the primary amine (H-Met-OH) which reacts with

ninhydrin.
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Reagents:

Buffer A (CPY): 50 mM MES, 1 mM EDTA, pH 6.5.

Buffer B (Thermolysin): 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5. (Note: CaCl₂ is critical for

Thermolysin thermal stability).

Ninhydrin Reagent: 2% Ninhydrin in ethanol/acetic acid buffer.

Workflow:

Substrate Prep: Dissolve Z-Gly-Met-OH to 10 mM in DMSO (stock). Dilute to 1 mM in

respective Buffer.

Incubation: Add 10 nM enzyme to 100 µL substrate solution. Incubate at 37°C.

Quenching: At time points (0, 5, 10, 30 min), remove 20 µL aliquots and add to 100 µL

Ninhydrin reagent.

Development: Heat at 95°C for 10 minutes.

Measurement: Read Absorbance at 570 nm.

Validation: Construct a standard curve using L-Methionine.

Method B: RP-HPLC (Kinetic/Separation)
Standard method for precise kinetic determination (

,

).

System Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

Mobile Phase A: 0.1% TFA in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% to 60% B over 20 minutes.

Detection: UV at 214 nm (peptide bond) and 257 nm (Z-group).

Self-Validating Logic:

Peak 1 (Substrate): Z-Gly-Met-OH (Late elution due to Z-group + Met hydrophobicity).

Peak 2 (Product A): Z-Gly-OH (Earlier elution, loses Met hydrophobicity).

Peak 3 (Product B): H-Met-OH (Elutes in void volume/very early, absorbs at 214 nm only).

Check: The disappearance of Peak 1 must stoichiometrically match the appearance of Peak

2.

Data Summary & Kinetic Comparison
The following table summarizes the expected kinetic profiles for Z-Gly-Met-OH hydrolysis.
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Parameter
Carboxypeptidase
Y (CPY)

Thermolysin Chymotrypsin

Enzyme Class Serine Exopeptidase
Metallo-

Endopeptidase
Serine Endopeptidase

Cleavage Site C-terminal Met N-side of Met (P1') C-side of Gly (P1)

Catalytic Metal
None (Serine

nucleophile)

Zinc (

)

None (Serine

nucleophile)

pH Optimum 5.5 – 6.5 7.0 – 8.0 7.8 – 8.0

Inhibitor PMSF, DFP
EDTA, 1,10-

Phenanthroline
PMSF, TPCK

Relative Activity
High (

)

High (

)
Negligible

Product Z-Gly-OH + L-Met Z-Gly-OH + L-Met N/A

Figure 2: Experimental Workflow Logic
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Caption: Parallel workflow for validating protease activity using HPLC separation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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